(4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the chloropyridinyl group through nucleophilic substitution. The final step often involves the formation of the methanone linkage with the tert-butylphenyl group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins, enzymes, or nucleic acids, providing insights into its potential as a biochemical tool or therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its pharmacological properties, such as its ability to modulate specific biological targets, its bioavailability, and its toxicity profile.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor, activator, or modulator. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone include other piperidine derivatives and chloropyridinyl-containing molecules. Examples include:
- (4-(Tert-butyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- (4-(Tert-butyl)phenyl)(4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-21(2,3)16-6-4-15(5-7-16)20(25)24-12-9-17(10-13-24)26-19-8-11-23-14-18(19)22/h4-8,11,14,17H,9-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYHEZZIBZUZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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